5-(N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)sulfamoyl)-2-methoxybenzamide
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Description
The compound “5-(N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)sulfamoyl)-2-methoxybenzamide” is a derivative of benzothiophene . Benzothiophene derivatives have been synthesized using coupling reactions and electrophilic cyclization reactions . They have been used as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory, and antioxidant drugs .
Synthesis Analysis
Benzothiophene derivatives are synthesized regioselectively using coupling reactions and electrophilic cyclization reactions . A Pd(II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene has been developed . A series of 2-substituted benzo[b]thiophenes were obtained in moderate to good yield (up to 87%) .Scientific Research Applications
Antimicrobial and Antifungal Activities
Sulfonamide derivatives, including compounds structurally related to 5-(N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)sulfamoyl)-2-methoxybenzamide, have been investigated for their antimicrobial properties. These compounds have shown promising activity against a range of bacterial and fungal pathogens. Notably, certain derivatives exhibited significant activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus, with minimal inhibitory concentrations indicating potential as antimicrobial agents (Krátký et al., 2012).
Corrosion Inhibition
Methoxy-substituted phenylthienyl benzamidines, closely related to the compound , have been evaluated for their effectiveness as corrosion inhibitors for carbon steel in acidic environments. These studies have demonstrated that such compounds can significantly reduce the rate of corrosion, with their adsorption on the metal surface following Langmuir's adsorption isotherm, indicating a strong and efficient inhibition mechanism. The effectiveness of these inhibitors suggests potential applications in protecting metal structures and components in industrial settings (Fouda et al., 2020).
Anticancer Potential
Derivatives of N-hydroxy-4-(3-phenylpropanamido)benzamide, which share functional groups with this compound, have been synthesized and evaluated for their potential as histone deacetylase inhibitors, a promising target in cancer therapy. These compounds have shown inhibitory activity against histone deacetylases with low micromolar IC50 values and have demonstrated antiproliferative activity against human colon carcinoma and non-small cell lung cancer cell lines. Their mechanism of action includes inducing cell-cycle arrest and potential apoptosis, indicating their utility as therapeutic agents in cancer treatment (Jiao et al., 2009).
Antioxidant Properties
Investigations into the antioxidant activities of compounds derived from marine sources, including those structurally similar to this compound, have identified several with potent activities. These compounds have been shown to scavenge free radicals effectively, demonstrating stronger or comparable antioxidant capacities to known antioxidants like butylated hydroxytoluene and ascorbic acid. This suggests their potential use in preventing oxidative stress and related diseases, as well as in the preservation of food and cosmetic products (Li et al., 2011).
Properties
IUPAC Name |
5-[[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]sulfamoyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S2/c1-19(23,17-9-12-5-3-4-6-16(12)27-17)11-21-28(24,25)13-7-8-15(26-2)14(10-13)18(20)22/h3-10,21,23H,11H2,1-2H3,(H2,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVGHEVBWREYNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)N)(C2=CC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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